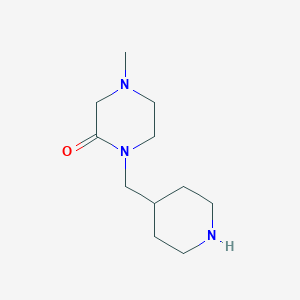
4-(3-Nitrophenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)butan-2-amine is an organic compound that belongs to the class of amines It features a butan-2-amine backbone with a 3-nitrophenyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)butan-2-amine typically involves multiple steps. One common method starts with 4-nitrobenzyl bromide, which undergoes an S_N2 reaction with ethyl acetoacetate. This is followed by hydrolysis with concentrated hydrochloric acid and amination via the Leuckart reaction to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrophenyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-(3-Aminophenyl)butan-2-amine.
Reduction: Various amines or alcohols depending on the reducing agent used.
Substitution: N-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)butan-2-amine: Similar structure but with the nitro group on the fourth carbon.
4-(3-Aminophenyl)butan-2-amine: Reduced form of 4-(3-Nitrophenyl)butan-2-amine.
4-(3-Nitrophenyl)butan-1-amine: Similar structure but with the amine group on the first carbon.
Uniqueness
This compound is unique due to the specific positioning of the nitro and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-8(11)5-6-9-3-2-4-10(7-9)12(13)14/h2-4,7-8H,5-6,11H2,1H3 |
Clave InChI |
HEFFAMNLEVDIQO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=CC=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















